3-Acetyl-5-cyanobenzenesulfonyl chloride
Description
3-Acetyl-5-cyanobenzenesulfonyl chloride (CAS: 1152589-88-2) is a sulfonyl chloride derivative with a molecular formula of C₈H₆Cl₂O₃S and a molecular weight of 253.10 g/mol. It is characterized by two functional groups: an acetyl (-COCH₃) substituent at position 3 and a cyano (-CN) group at position 5 on the benzene ring, alongside a reactive sulfonyl chloride (-SO₂Cl) group . This compound is primarily used in research and development for synthesizing sulfonamides, sulfonate esters, or other derivatives due to the electrophilic nature of the sulfonyl chloride moiety. It is stored in a dry, sealed environment to prevent hydrolysis and degradation, with a purity of ≥98% .
Properties
Molecular Formula |
C9H6ClNO3S |
|---|---|
Molecular Weight |
243.67 g/mol |
IUPAC Name |
3-acetyl-5-cyanobenzenesulfonyl chloride |
InChI |
InChI=1S/C9H6ClNO3S/c1-6(12)8-2-7(5-11)3-9(4-8)15(10,13)14/h2-4H,1H3 |
InChI Key |
FLVPVTCSQXPONH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Acetyl-5-cyanobenzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylbenzenesulfonyl chloride and cyanide sources.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production: Industrial production methods may involve the use of triphosgene as a chlorination reagent, which has been shown to be efficient in similar syntheses.
Chemical Reactions Analysis
3-Acetyl-5-cyanobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Acetyl-5-cyanobenzenesulfonyl chloride has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-cyanobenzenesulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The reactivity and applications of sulfonyl chlorides depend heavily on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Group Comparison
| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 3-Acetyl-5-cyanobenzenesulfonyl chloride | 1152589-88-2 | Acetyl (C3), Cyano (C5) | C₈H₆Cl₂O₃S | 253.10 | -SO₂Cl, -COCH₃, -CN |
| 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride | 1547879-93-5 | Chloro (C3), Cyanomethyl (C5) | C₈H₅Cl₂NO₂S | 250.10 | -SO₂Cl, -Cl, -CH₂CN |
| 5-Chloropyridine-3-sulfonyl chloride | 1060802-18-7 | Chloro (C5) on pyridine ring | C₅H₃Cl₂NO₂S | 212.01 | -SO₂Cl, -Cl (heterocyclic) |
| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | Chloro (C3), Trifluoromethyl (C5) | C₈H₃ClF₃O | 217.56 | -COCl, -Cl, -CF₃ |
Key Observations:
- Electron-Withdrawing Effects: The acetyl and cyano groups in the target compound enhance the electrophilicity of the sulfonyl chloride group compared to chloro or cyanomethyl substituents in analogs. The trifluoromethyl group in benzoyl chloride (CAS: 886496-83-9) provides stronger electron withdrawal, increasing reactivity in acylation reactions .
- Heterocyclic vs.
Physical and Chemical Properties
Table 2: Physicochemical Data
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Storage Conditions | Reactivity Notes |
|---|---|---|---|---|
| 3-Acetyl-5-cyanobenzenesulfonyl chloride | Not reported | Not reported | Dry, sealed | Hydrolysis-prone; reacts with nucleophiles |
| 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride | 405.6 (predicted) | 1.522 (predicted) | Room temperature, sealed | Stable under dry conditions |
| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | Not reported | Not reported | Not specified | Highly reactive; incompatible with water |
Key Observations:
- Stability: The cyanomethyl analog (CAS: 1547879-93-5) has a higher predicted boiling point (405.6°C) but similar storage requirements (sealed, dry) to the target compound .
- Data Gaps: Limited experimental data (e.g., exact boiling points) for the acetyl-cyano derivative highlight the need for further characterization .
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